molecular formula C13H16O B3050526 4-Methyl-2-phenylhex-2-enal CAS No. 26643-92-5

4-Methyl-2-phenylhex-2-enal

Cat. No.: B3050526
CAS No.: 26643-92-5
M. Wt: 188.26 g/mol
InChI Key: IOIWDGZFMUCYJR-UKTHLTGXSA-N
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Description

4-Methyl-2-phenylhex-2-enal is an organic compound with the molecular formula C13H16O. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is known for its aromatic properties and is used in various applications, including as a flavoring agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-phenylhex-2-enal can be synthesized through several methods. One common synthetic route involves the aldol condensation of benzaldehyde with 4-methyl-2-pentanone. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenylhex-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: 4-Methyl-2-phenylhexanoic acid.

    Reduction: 4-Methyl-2-phenylhex-2-enol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-2-phenylhex-2-enal has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Employed as a flavoring agent in the food industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylhex-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylcrotonaldehyde
  • 5-Methyl-2-phenylhex-2-enal
  • 4-Methyl-2-phenylpent-2-enal

Uniqueness

4-Methyl-2-phenylhex-2-enal is unique due to its specific structural features, including the position of the methyl and phenyl groups. These structural characteristics influence its reactivity and the types of reactions it undergoes, distinguishing it from other similar compounds.

Properties

CAS No.

26643-92-5

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

(Z)-4-methyl-2-phenylhex-2-enal

InChI

InChI=1S/C13H16O/c1-3-11(2)9-13(10-14)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/b13-9+

InChI Key

IOIWDGZFMUCYJR-UKTHLTGXSA-N

SMILES

CCC(C)C=C(C=O)C1=CC=CC=C1

Isomeric SMILES

CCC(C)/C=C(\C=O)/C1=CC=CC=C1

Canonical SMILES

CCC(C)C=C(C=O)C1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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